alpha-((2-(Dimethylamino)ethoxy)methyl)-3-phenoxybenzenemethanol hydro chloride alpha-((2-(Dimethylamino)ethoxy)methyl)-3-phenoxybenzenemethanol hydro chloride
Brand Name: Vulcanchem
CAS No.: 131961-59-6
VCID: VC0154006
InChI: InChI=1S/C18H23NO3.ClH/c1-19(2)11-12-21-14-18(20)15-7-6-10-17(13-15)22-16-8-4-3-5-9-16;/h3-10,13,18,20H,11-12,14H2,1-2H3;1H
SMILES: CN(C)CCOCC(C1=CC(=CC=C1)OC2=CC=CC=C2)O.Cl
Molecular Formula: C18H24ClNO3
Molecular Weight: 337.8 g/mol

alpha-((2-(Dimethylamino)ethoxy)methyl)-3-phenoxybenzenemethanol hydro chloride

CAS No.: 131961-59-6

Main Products

VCID: VC0154006

Molecular Formula: C18H24ClNO3

Molecular Weight: 337.8 g/mol

alpha-((2-(Dimethylamino)ethoxy)methyl)-3-phenoxybenzenemethanol hydro chloride - 131961-59-6

CAS No. 131961-59-6
Product Name alpha-((2-(Dimethylamino)ethoxy)methyl)-3-phenoxybenzenemethanol hydro chloride
Molecular Formula C18H24ClNO3
Molecular Weight 337.8 g/mol
IUPAC Name 2-[2-(dimethylamino)ethoxy]-1-(3-phenoxyphenyl)ethanol;hydrochloride
Standard InChI InChI=1S/C18H23NO3.ClH/c1-19(2)11-12-21-14-18(20)15-7-6-10-17(13-15)22-16-8-4-3-5-9-16;/h3-10,13,18,20H,11-12,14H2,1-2H3;1H
Standard InChIKey AXFSZLVQRDUIIZ-UHFFFAOYSA-N
SMILES CN(C)CCOCC(C1=CC(=CC=C1)OC2=CC=CC=C2)O.Cl
Canonical SMILES CN(C)CCOCC(C1=CC(=CC=C1)OC2=CC=CC=C2)O.Cl
Synonyms alpha-((2-(Dimethylamino)ethoxy)methyl)-3-phenoxybenzenemethanol hydro chloride
PubChem Compound 3076591
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator